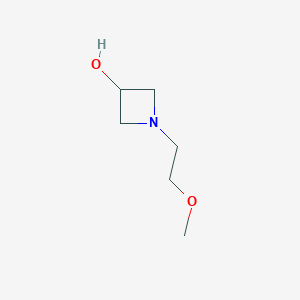
1-(2-甲氧基乙基)氮杂环丁烷-3-醇
描述
1-(2-Methoxyethyl)azetidin-3-ol is a bicyclic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. This compound has gained significant attention in the field of synthetic organic chemistry due to its unique chemical and biological properties.
科学研究应用
1-(2-Methoxyethyl)azetidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique chemical properties make it a valuable compound for drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the production of polymers and other materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidine derivatives, including 1-(2-Methoxyethyl)azetidin-3-ol, often involves the ring-closure of azetidine structures. One common method is the refluxing of intermediates in ethanol or methanol for an extended period, typically around 12 hours . Another approach involves the diastereoselective synthesis of 2,3-disubstituted azetidines via sodium borohydride-promoted reduction of C-3 functionalized azetidin-2-ones .
Industrial Production Methods: Industrial production methods for azetidine derivatives often focus on optimizing reaction conditions to minimize by-products and maximize yield. For example, the synthesis of intermediate tert-butyl 3-oxoazetidine-1-carboxylate involves using inexpensive starting materials and environmentally friendly conditions .
化学反应分析
Types of Reactions: 1-(2-Methoxyethyl)azetidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the azetidine ring.
Common Reagents and Conditions: Common reagents used in the reactions of 1-(2-Methoxyethyl)azetidin-3-ol include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions . Reaction conditions often involve refluxing in solvents such as ethanol or methanol .
Major Products Formed: The major products formed from the reactions of 1-(2-Methoxyethyl)azetidin-3-ol depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield diastereoselective products, while oxidation reactions produce oxidized derivatives .
作用机制
The mechanism of action of 1-(2-Methoxyethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which in turn influence biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(2-Methoxyethyl)azetidin-3-ol can be compared with other azetidine derivatives, such as 2,3-disubstituted 1-arylazetidines . While these compounds share a similar core structure, 1-(2-Methoxyethyl)azetidin-3-ol is unique due to its specific functional groups and chemical properties. This uniqueness makes it particularly valuable in certain applications, such as drug discovery and polymer production .
List of Similar Compounds:属性
IUPAC Name |
1-(2-methoxyethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-9-3-2-7-4-6(8)5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGWDQLWLGALLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)


![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)


